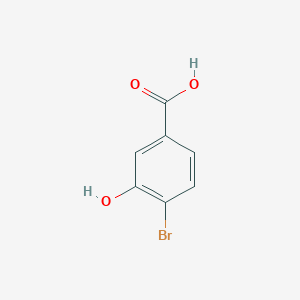

4-ブロモ-3-ヒドロキシ安息香酸

概要

説明

科学的研究の応用

4-Bromo-3-hydroxybenzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Industry: It is used in the production of other chemicals and pharmaceuticals.

生化学分析

Biochemical Properties

4-Bromo-3-hydroxybenzoic acid interacts with histidine decarboxylase (HDC) and aromatic-L-amino acid decarboxylase . It inhibits these enzymes with an IC50 of about 1 mM for both enzymes . The nature of these interactions involves the binding of 4-Bromo-3-hydroxybenzoic acid to the active sites of these enzymes, thereby inhibiting their activity .

Cellular Effects

The inhibition of HDC and aromatic-L-amino acid decarboxylase by 4-Bromo-3-hydroxybenzoic acid can have significant effects on cellular processes . By inhibiting HDC, it can reduce the production of histamine, a key mediator of inflammatory responses . Similarly, the inhibition of aromatic-L-amino acid decarboxylase can affect the synthesis of neurotransmitters, potentially impacting neuronal signaling .

Molecular Mechanism

The molecular mechanism of action of 4-Bromo-3-hydroxybenzoic acid involves its binding to the active sites of HDC and aromatic-L-amino acid decarboxylase . This binding inhibits the activity of these enzymes, leading to reduced production of histamine and neurotransmitters .

Metabolic Pathways

4-Bromo-3-hydroxybenzoic acid is involved in the metabolic pathways of Brocresine . It interacts with HDC and aromatic-L-amino acid decarboxylase, which are key enzymes in the biosynthesis of histamine and neurotransmitters .

準備方法

4-ブロモ-3-ヒドロキシ安息香酸は、さまざまな方法で合成することができます。 一般的な合成経路の1つは、酢酸などの触媒の存在下で、3-ヒドロキシ安息香酸を臭素で臭素化することです . 反応は通常、ハロゲン化アルカン溶媒またはエーテル溶媒中で、-10〜50℃の温度で行われます . この方法は、溶媒消費量が少なく、操作が簡単で収率が高いため、工業生産に適しています .

化学反応の分析

4-ブロモ-3-ヒドロキシ安息香酸は、次のようないくつかのタイプの化学反応を起こします。

酸化: この化合物は、使用される酸化剤に応じて、さまざまな生成物に酸化される可能性があります。

還元: 還元反応は、4-ブロモ-3-ヒドロキシ安息香酸を異なる誘導体に変換できます。

これらの反応で使用される一般的な試薬と条件には、臭素化のためのN-ブロモスクシンイミド(NBS)と、還元反応のためのさまざまな還元剤が含まれます . これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

4-ブロモ-3-ヒドロキシ安息香酸は、いくつかの科学研究への応用があります。

化学: さまざまな有機化合物の合成における中間体として使用されます。

生物学: この化合物は、ヒスチジン脱炭酸酵素阻害剤であり、酵素阻害に関する研究に役立ちます.

工業: 他の化学物質や医薬品の製造に使用されます.

作用機序

類似化合物との比較

4-ブロモ-3-ヒドロキシ安息香酸は、次のような他の類似化合物と比較することができます。

3-ブロモ-4-ヒドロキシ安息香酸: この化合物は、構造は似ていますが、臭素とヒドロキシル基が異なる位置にあります.

4-ヒドロキシ安息香酸: 臭素原子が欠如しており、特定の置換反応では反応性が低くなります.

特性

IUPAC Name |

4-bromo-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJSESFUWIYFNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

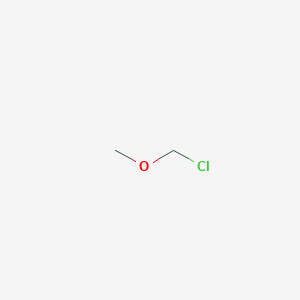

C1=CC(=C(C=C1C(=O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423595 | |

| Record name | 4-Bromo-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14348-38-0 | |

| Record name | 4-Bromo-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-Bromo-3-hydroxybenzoic acid in the context of histamine-related conditions?

A1: Research suggests that 4-Bromo-3-hydroxybenzoic acid acts as a histidine decarboxylase inhibitor. [] Histidine decarboxylase is the enzyme responsible for converting histidine to histamine in the body. [] By inhibiting this enzyme, 4-Bromo-3-hydroxybenzoic acid could potentially regulate histamine levels and mitigate the effects of excessive histamine release. This is particularly relevant in conditions where histamine plays a significant role, such as hypersensitivity reactions.

Q2: Can you elaborate on the research findings that support the use of 4-Bromo-3-hydroxybenzoic acid in managing histamine-related conditions?

A2: A study investigating PEGylated liposomal doxorubicin (PLD)-induced hypersensitivity reactions in breast cancer patients found a correlation between elevated histidine levels and the occurrence of immediate hypersensitivity reactions. [] The researchers then conducted in vivo experiments in rats, demonstrating that exogenous histidine exacerbated hypersensitivity reactions and increased IgE plasma levels after PLD injection. [] Importantly, administering 4-Bromo-3-hydroxybenzoic acid, the histidine decarboxylase inhibitor, showed promising results by improving symptoms and reducing IgE levels in these rats. [] These findings suggest a potential therapeutic application for 4-Bromo-3-hydroxybenzoic acid in managing histamine-mediated hypersensitivity reactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1-carboxylate;hydrochloride](/img/structure/B121372.png)